Cas no 1564813-55-3 (N-(2-chloro-6-methoxyphenyl)methylhydroxylamine)

N-(2-クロロ-6-メトキシフェニル)メチルヒドロキシルアミンは、有機合成中間体として重要な化合物です。特に、医薬品や農薬の製造において有用な構造単位を提供します。2位の塩素原子と6位のメトキシ基を有するベンゼン環に、ヒドロキシルアミン基がメチレン鎖を介して結合した構造が特徴です。この化合物は、求核試薬としての反応性に優れ、さらに官能基変換の幅広い可能性を有しています。安定性が高く、取り扱いが比較的容易である点も利点です。特に複雑な分子骨格構築の際に、選択的な反応を可能にするため、高度な合成化学プロセスにおいて重宝されます。

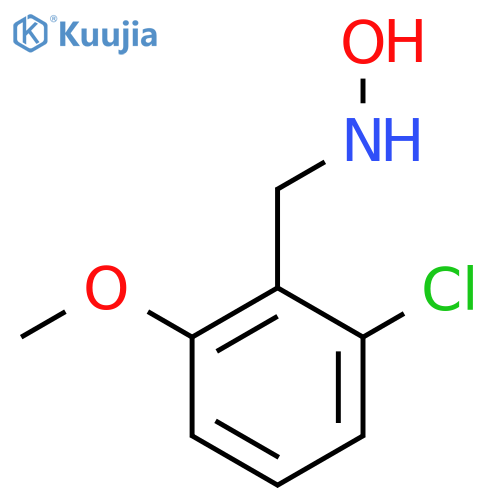

1564813-55-3 structure

商品名:N-(2-chloro-6-methoxyphenyl)methylhydroxylamine

N-(2-chloro-6-methoxyphenyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(2-chloro-6-methoxyphenyl)methylhydroxylamine

- n-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine

- EN300-1967625

- 1564813-55-3

-

- インチ: 1S/C8H10ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-4,10-11H,5H2,1H3

- InChIKey: DEVUKIJZXPRUQN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1CNO)OC

計算された属性

- せいみつぶんしりょう: 187.0400063g/mol

- どういたいしつりょう: 187.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

N-(2-chloro-6-methoxyphenyl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1967625-1g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 1g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1967625-2.5g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 2.5g |

$1370.0 | 2023-09-16 | ||

| Enamine | EN300-1967625-0.25g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-1967625-10g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-1967625-5.0g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 5g |

$2277.0 | 2023-06-03 | ||

| Enamine | EN300-1967625-0.1g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1967625-0.5g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 0.5g |

$671.0 | 2023-09-16 | ||

| Enamine | EN300-1967625-0.05g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1967625-10.0g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 10g |

$3376.0 | 2023-06-03 | ||

| Enamine | EN300-1967625-1.0g |

N-[(2-chloro-6-methoxyphenyl)methyl]hydroxylamine |

1564813-55-3 | 1g |

$785.0 | 2023-06-03 |

N-(2-chloro-6-methoxyphenyl)methylhydroxylamine 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

1564813-55-3 (N-(2-chloro-6-methoxyphenyl)methylhydroxylamine) 関連製品

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量